molecular formula C7H12O2 B8513222 2-Vinyl-5-methyl-1,3-dioxane

2-Vinyl-5-methyl-1,3-dioxane

Cat. No. B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
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Patent
US04024159

Procedure details

For the sake of comparison, a mixture of 0.5 mole 1,3-propanediol and 0.55 mole acrolein were reacted at 50° C in the presence of 0.3 g. p-toluenesulfonic acid. Layers did not separate until the reaction mixture was cooled to 26° C. The mixture gave 18 g. of an aqueous layer which contained about 40% diol, 21% acrolein, 10% 2-vinyl-1,3-dioxane and 25% water. The acetal layer of 49 g. contained 63% 2-vinyl-1,3-dioxane, 23% acrolein, 8% diol and 5% water, conversion to acetal was about 60% which represents only a negligible increase over equilibrium conversion.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Five
Name
acrolein
Quantity
0.55 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(O)CCO.C(C=C)=O.[C:10]1([CH3:20])[CH:15]=CC(S(O)(=O)=O)=C[CH:11]=1.[CH:21]([CH:23]1[O:28]CCC[O:24]1)=[CH2:22]>O>[CH:21]([CH:23]1[O:28][CH2:11][CH:10]([CH3:20])[CH2:15][O:24]1)=[CH2:22]

Inputs

Step One
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CCO)O
Name
acrolein
Quantity
0.55 mol
Type
reactant
Smiles
C(=O)C=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Seven
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1OCCCO1
Step Ten
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1OCCCO1
Step Twelve
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 50° C in the presence of 0.3 g
CUSTOM
Type
CUSTOM
Details
Layers did not separate until the reaction mixture
CUSTOM
Type
CUSTOM
Details
The mixture gave 18 g
TEMPERATURE
Type
TEMPERATURE
Details
a negligible increase over equilibrium conversion

Outcomes

Product
Name
Type
Smiles
C(=C)C1OCC(CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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